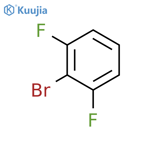

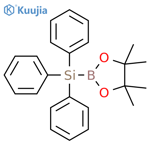

Fluorine-controlled C-H borylation of arenes catalyzed by a PSiN-pincer platinum complex

,

Chemical Communications (Cambridge,

2015,

51(100),

17662-17665